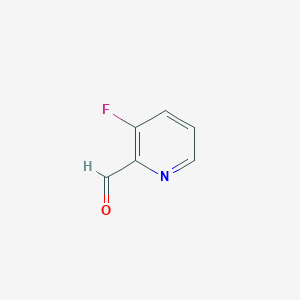
3-Fluoro-2-formylpyridine
Numéro de catalogue B156136
Poids moléculaire: 125.1 g/mol
Clé InChI: OZIMPUNGBUYCSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05716971
Procedure details


To a mixture of a 1.6M n-butyl lithium hexane solution (35 ml) and diethyl ether (200 ml) was added, at -78° C. under argon atmosphere, a solution of 1,4-diazabicyclo[2,2,21octane (6.35 g) in diethyl ether (200 ml), which was stirred for one hour at temperatures ranging from -70° to -50° C. To the mixture was added 3-fluoropyridine (5.00 g) at -70° C., and the mixture was stirred for one hour at temperatures ranging from -70° to -60° C. To the reaction mixture was added at -70° C. DMF (9.41 g). The mixture was stirred for one hour at temperatures ranging from -70° to -50° C., which was then poured into a saturated aqueous saline solution, followed by extraction with ethyl acetate/chloroform (about 4:1). The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), and concentrated. The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to give 3-fluoro-2-formylpyridine (2.75 g, m.p. 52°-53° C.). Reference Example 47 (Production of Compound D-6)
Name
n-butyl lithium hexane
Quantity
35 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CCCCCC.C([Li])CCC.N12CCN(CC1)CC2.[F:20][C:21]1[CH:22]=[N:23][CH:24]=[CH:25][CH:26]=1.CN([CH:30]=[O:31])C>C(OCC)C>[F:20][C:21]1[C:22]([CH:30]=[O:31])=[N:23][CH:24]=[CH:25][CH:26]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
n-butyl lithium hexane
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
6.35 g
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=NC=CC1
|
Step Four
|
Name
|
|
|
Quantity
|
9.41 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for one hour at temperatures
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added, at -78° C. under argon atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from -70° to -50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from -70° to -60° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture was added at -70° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for one hour at temperatures
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ranging from -70° to -50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
which was then poured into a saturated aqueous saline solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate/chloroform (about 4:1)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract solution was washed with a saturated aqueous saline solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous sodium sulfate)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The concentrate was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=NC=CC1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.75 g | |
| YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
